(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A54556B is a natural acyldepsipeptide antibiotic isolated from the fermentation broth of Streptomyces hawaiiensis. It is effective against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus, and many strains of anaerobic bacteria . The compound has a molecular formula of C37H48N6O8 and a molecular weight of 704.81 .
Preparation Methods
A54556B is typically isolated from the fermentation broth of Streptomyces hawaiiensis. The fermentation process involves culturing the bacteria under specific conditions to produce the antibiotic. The compound is then extracted and purified using various chromatographic techniques . Industrial production methods for A54556B are not extensively documented, but they likely involve large-scale fermentation and purification processes similar to those used for other antibiotics.
Chemical Reactions Analysis
A54556B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A54556B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of acyldepsipeptides. In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. In medicine, A54556B is studied for its potential use in treating infections caused by antibiotic-resistant bacteria. In industry, it is used in the development of new antibiotics and other pharmaceutical products .
Mechanism of Action
A54556B exerts its effects by activating and disregulating Clp-family proteins, which are involved in protein degradation and quality control in bacterial cells. This leads to the accumulation of misfolded proteins and ultimately causes cell death. The compound targets the bacterial cell wall synthesis pathway, similar to other cyclic lipopeptide antibiotics .
Comparison with Similar Compounds
A54556B is similar to other acyldepsipeptide antibiotics, such as A54556A. Both compounds are effective against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus. A54556B has a unique trienone side chain that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C37H48N6O8 |
---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide |
InChI |
InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+ |
InChI Key |
UMDXSUFDIAGURI-HXAXBYMKSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.